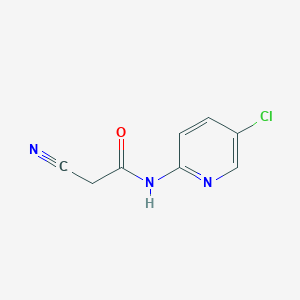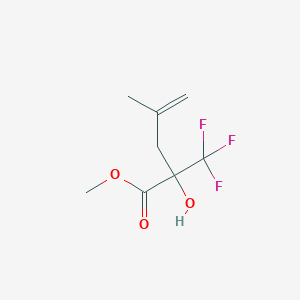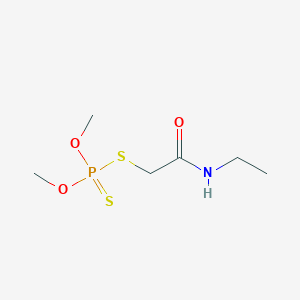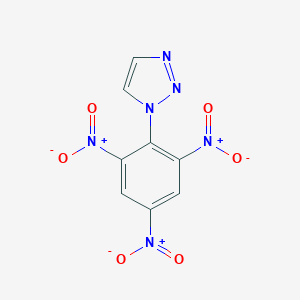![molecular formula C6H4IN3 B175173 5-Iod-7H-pyrrolo[2,3-d]pyrimidin CAS No. 175791-53-4](/img/structure/B175173.png)
5-Iod-7H-pyrrolo[2,3-d]pyrimidin
Übersicht
Beschreibung
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is an organic compound with the molecular formula C6H4IN3 It is a derivative of pyrrolo[2,3-d]pyrimidine, characterized by the presence of an iodine atom at the 5-position
Wissenschaftliche Forschungsanwendungen
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other valuable compounds
Safety and Hazards
The safety information available indicates that 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is classified as Acute Tox. 4 Oral . The compound has a hazard statement of H302 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Wirkmechanismus
Target of Action
A related compound, 7h-pyrrolo[2,3-d]pyrimidine, has been reported to interact with hematopoietic progenitor kinase 1 (hpk1), a negative regulator of t cell receptor (tcr) signaling
Mode of Action
It is known that pyrrolopyrimidines can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor signaling . The specific interactions between 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine and its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
Given the potential interaction with hpk1, it is plausible that t cell receptor signaling pathways could be affected
Result of Action
If the compound does indeed interact with hpk1, it could potentially modulate t cell receptor signaling and thereby influence immune responses .
Biochemische Analyse
Biochemical Properties
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been shown to have potent inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a kinase predominantly expressed in hematopoietic cells . The compound’s interaction with HPK1 has been found to inhibit the phosphorylation level of SLP76, a substrate of HPK1 .
Cellular Effects
In cellular processes, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine has been observed to influence cell function. It has been found to enhance the secretion of IL-2 in human T cell leukemia Jurkat cells . This suggests that the compound may play a role in modulating immune responses.
Molecular Mechanism
At the molecular level, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to inhibit the activity of HPK1, a kinase involved in T cell receptor signaling . This inhibition is likely due to the compound’s ability to bind to the active site of the enzyme, thereby preventing its normal function .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly .
Metabolic Pathways
Given its inhibitory activity against HPK1, it may play a role in the metabolic pathways regulated by this kinase .
Subcellular Localization
Given its activity against HPK1, it may be localized in areas of the cell where this kinase is active .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine typically involves the iodination of pyrrolo[2,3-d]pyrimidine. One common method includes dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight. The product is isolated by filtration and washed with water .
Industrial Production Methods: Industrial production methods for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as oxone or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-7H-pyrrolo[2,3-d]pyrimidine.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 2-Bromoquinoxaline
- 4-Chloropyrrolo[2,3-d]pyrimidine
- 3-Bromoisoquinoline
Comparison: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. For example, the iodine atom can participate in specific substitution reactions that are not possible with other halogens like chlorine or bromine. This makes it a valuable compound for targeted synthetic applications and research .
Eigenschaften
IUPAC Name |
5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYCEYOIUVOAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442501 | |
| Record name | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175791-53-4 | |
| Record name | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the N-glycosidic bond torsion angle in the structure of 9-(2-Deoxy-α-D-ribofuranosyl)-7-iodo-7-deazaadenine?
A1: The research article, "9-(2-Deoxy-α-D-ribofuranosyl)-7-iodo-7-deazaadenine" [], focuses on the structural characterization of this modified nucleoside. The determined structure reveals that the N-glycosidic bond torsion angle (χ) is in the anti range [128.7 (12)°] []. This information is crucial because the conformation around the glycosidic bond significantly influences the spatial orientation of the base relative to the sugar moiety in nucleosides. This orientation, in turn, plays a vital role in interactions with enzymes and other biomolecules, impacting the biological activity and function of the nucleoside.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
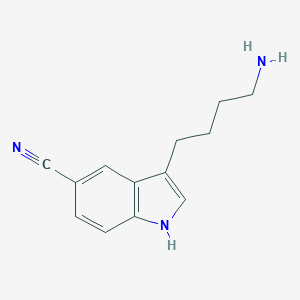
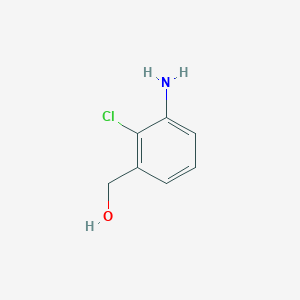
![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)
![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)
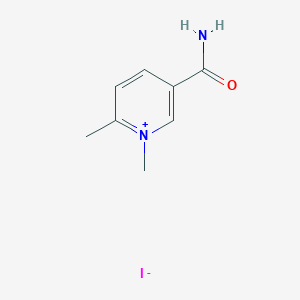
![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)



